molecular formula C16H16N4O4 B11549289 N'-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

N'-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide

Cat. No.: B11549289
M. Wt: 328.32 g/mol
InChI Key: JSBDZKKZWVBKTQ-GIJQJNRQSA-N
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Description

N’-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a hydrazide group, a nitrophenyl group, and a methylphenyl group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with 2-(3-methylphenyl)hydrazinecarboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N’-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The presence of the nitrophenyl and hydrazide groups allows it to form strong interactions with target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-Hydroxy-3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
  • 4-Hydroxy-3-nitrophenylacetic acid
  • 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives

Uniqueness

N’-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2-(3-methylanilino)acetamide

InChI

InChI=1S/C16H16N4O4/c1-11-3-2-4-13(7-11)17-10-16(22)19-18-9-12-5-6-15(21)14(8-12)20(23)24/h2-9,17,21H,10H2,1H3,(H,19,22)/b18-9+

InChI Key

JSBDZKKZWVBKTQ-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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